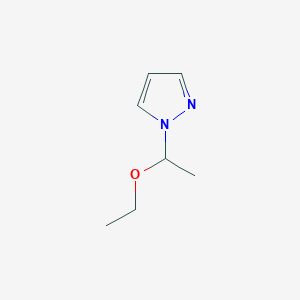

1-(1-Ethoxyethyl)-1H-pyrazole

Description

The exact mass of the compound 1-(1-Ethoxyethyl)-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(1-Ethoxyethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Ethoxyethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethoxyethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-10-7(2)9-6-4-5-8-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLWQCUNWFXONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677451 | |

| Record name | 1-(1-Ethoxyethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28791-95-9 | |

| Record name | 1-(1-Ethoxyethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-Ethoxyethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of 1-(1-Ethoxyethyl)-1H-pyrazole: A Key Intermediate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Protection in Pyrazole Chemistry

The pyrazole nucleus is a fundamental scaffold in a vast array of biologically active compounds and advanced materials.[1][2] However, the reactivity of the N-H bond in unsubstituted pyrazoles can complicate synthetic transformations, often leading to undesired side reactions or deactivation of catalysts. To circumvent these issues, the strategic introduction of a protecting group on the pyrazole nitrogen is a crucial step in multi-step syntheses.

The 1-(1-ethoxyethyl) group serves as an effective and readily cleavable protecting group for the pyrazole NH-fragment. Its introduction forms the stable intermediate, 1-(1-ethoxyethyl)-1H-pyrazole, which masks the reactive N-H proton, thereby enabling a wide range of subsequent chemical modifications on the pyrazole ring, such as cross-coupling reactions.[3][4][5] This guide provides an in-depth examination of the synthesis of 1-(1-ethoxyethyl)-1H-pyrazole, detailing the underlying mechanism, a field-proven experimental protocol, and the rationale for its application.

The Core Synthesis Pathway: Acid-Catalyzed Addition of Ethyl Vinyl Ether

The most direct and efficient method for the synthesis of 1-(1-ethoxyethyl)-1H-pyrazole is the acid-catalyzed reaction between pyrazole and ethyl vinyl ether.[1][3][5][6] This reaction proceeds via an electrophilic addition mechanism.

Mechanistic Insights

The reaction is initiated by the protonation of the ethyl vinyl ether at the β-carbon, which is the more electron-rich carbon of the double bond. This protonation, facilitated by a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), generates a highly reactive oxocarbenium ion intermediate. This intermediate is stabilized by resonance from the adjacent oxygen atom. The nucleophilic nitrogen of the pyrazole ring then attacks the electrophilic carbon of the oxocarbenium ion, leading to the formation of a new N-C bond. A final deprotonation step regenerates the acid catalyst and yields the desired product, 1-(1-ethoxyethyl)-1H-pyrazole.

The choice of an acid catalyst is critical. A small amount of a strong acid is sufficient to initiate the reaction without promoting unwanted side reactions or degradation of the product.[3][6] The reaction is often exothermic and requires careful temperature control to ensure high yields and purity.[6]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1-(1-ethoxyethyl)-1H-pyrazole.

Caption: Workflow for the synthesis of 1-(1-Ethoxyethyl)-1H-pyrazole.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported in the literature, designed for robustness and high yield.[1][6]

Materials and Reagents:

-

1H-Pyrazole

-

Ethyl vinyl ether

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-pyrazole (1 equivalent) in dichloromethane. For every 1 mole of pyrazole, approximately 1 liter of dichloromethane is used.[6]

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (0.01 equivalents) to the solution.[6]

-

Addition of Ethyl Vinyl Ether: Cool the mixture in an ice bath. Add ethyl vinyl ether (1.27 equivalents) dropwise from the dropping funnel. It is crucial to maintain the reaction temperature between 28-33 °C, as the reaction is exothermic.[1][6]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the trifluoroacetic acid.[1]

-

Drying: Wash the organic layer with deionized water, then dry it over anhydrous sodium sulfate.[1]

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.[1]

-

Purification: The resulting crude product, 1-(1-ethoxyethyl)-1H-pyrazole, can be purified by distillation under reduced pressure to yield a slightly yellow oil.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Typical Yield | 93-95% | [1][3] |

| Boiling Point | 52 °C at 9 mbar | [1] |

| Molecular Formula | C7H12N2O | [6][7] |

| Molecular Weight | 140.18 g/mol | [6] |

Deprotection: Regenerating the N-H Bond

A key advantage of the 1-(1-ethoxyethyl) protecting group is its facile removal under mild acidic conditions.[3][5] This is typically achieved by treating the protected pyrazole with a dilute acid in a protic solvent, which readily hydrolyzes the acetal linkage to regenerate the N-unsubstituted pyrazole and producing acetaldehyde and ethanol as byproducts. This straightforward deprotection strategy underscores the utility of 1-(1-ethoxyethyl)-1H-pyrazole as a versatile intermediate in complex synthetic pathways.[3]

Conclusion

The synthesis of 1-(1-ethoxyethyl)-1H-pyrazole via the acid-catalyzed addition of ethyl vinyl ether to pyrazole is a highly efficient, high-yielding, and scalable reaction. This process provides a crucial intermediate for researchers in drug discovery and materials science by enabling further functionalization of the pyrazole ring while the reactive N-H bond is protected. The simplicity of both the protection and deprotection steps makes the 1-(1-ethoxyethyl) group an excellent choice for the strategic synthesis of complex pyrazole derivatives.

References

-

Vasilevsky, S. F., Klyatskaya, S. V., Tretyakov, E. V., & Elguero, J. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES, 60(4), 879-886. [Link]

-

Elguero, J., Vasilevsky, S. F., Klyatskaya, S. V., & Tretyakov, E. V. (2003). Ethyl vinyl ether: An agent for protection of the pyrazole NH-fragment. A convenient method for the preparation of N-unsubstituted 4-alkynylpyrazoles. Heterocycles, 60(4), 879-886. [Link]

-

ResearchGate. (2003). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. [Link]

-

Jankovics, D., et al. (2018). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2018(5), 1-15. [Link]

-

Elguero, J., Vasilevsky, S. F., Klyatskaya, S. V., & Tretyakov, E. V. (2003). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. Crossref. [Link]

-

Al-Soud, Y. A., et al. (2019). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 24(12), 2293. [Link]

-

PubChemLite. (n.d.). 1-(1-ethoxyethyl)-1h-pyrazole (C7H12N2O). Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-(1-Ethoxyethyl)-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 7. PubChemLite - 1-(1-ethoxyethyl)-1h-pyrazole (C7H12N2O) [pubchemlite.lcsb.uni.lu]

physicochemical properties of 1-(1-Ethoxyethyl)-1H-pyrazole

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Ethoxyethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Ethoxyethyl)-1H-pyrazole is a heterocyclic organic compound that serves as a crucial intermediate in modern organic synthesis. As a protected form of pyrazole, the ethoxyethyl group provides a temporary modification that allows for selective reactions at other positions of the pyrazole ring, which is a common scaffold in pharmacologically active molecules and advanced materials. A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, purification, and formulation. This guide provides a detailed analysis of these properties, supported by experimental protocols and theoretical insights to empower researchers in their work.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its identity and structure. 1-(1-Ethoxyethyl)-1H-pyrazole is defined by a pyrazole ring N-substituted with a 1-ethoxyethyl group.

-

Molecular Formula: C₇H₁₂N₂O

-

Molecular Weight: 140.18 g/mol

-

CAS Number: 28791-95-9

-

Canonical SMILES: CCOC(C)N1C=CC=N1

-

InChIKey: ARLWQCUNWFXONO-UHFFFAOYSA-N

The presence of the pyrazole ring, a di-unsaturated five-membered ring with two adjacent nitrogen atoms, combined with the flexible and polar ethoxyethyl side chain, dictates the compound's chemical behavior and physical properties.

Summary of Physicochemical Properties

The following table provides a consolidated overview of the key . It is critical to note that while some data is experimentally verified, other values are predicted based on its structure, highlighting areas for further empirical investigation.

| Property | Value / Description | Data Type | Reference(s) |

| Appearance | Slightly yellow oil | Experimental | |

| Boiling Point | 52 °C at 9 mbar (~6.75 mmHg) | Experimental | |

| 71-74 °C at 20 mmHg | Experimental | ||

| Density | Data not available | - | - |

| Solubility | Data not available (Predicted to be soluble in common organic solvents) | - | - |

| Molecular Ion (MS) | m/z = 140.09496 | Experimental |

Detailed Analysis of Physicochemical Characteristics

Physical State and Appearance

Experimentally, 1-(1-Ethoxyethyl)-1H-pyrazole is described as a slightly yellow oil at room temperature. The absence of a high melting point is consistent with its relatively low molecular weight and the lack of strong intermolecular forces like hydrogen bonding, which are present in the parent pyrazole (melting point 70 °C).

Boiling Point

The boiling point is a critical parameter for purification by distillation. The reported boiling point of 52 °C at a reduced pressure of 9 mbar indicates that the compound is relatively volatile but requires vacuum distillation to avoid decomposition at higher temperatures. The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Operating under a vacuum lowers the pressure that the vapor pressure must overcome, thus reducing the required temperature for boiling. This is a standard technique for purifying thermally sensitive organic compounds.

Density

The density of a liquid is its mass per unit volume and is a fundamental property for process scale-up and fluid handling. While no experimental density data for 1-(1-Ethoxyethyl)-1H-pyrazole has been reported in the surveyed literature, it can be readily determined experimentally. A detailed protocol is provided in Section 5.2.

Solubility

Solubility dictates the choice of solvents for reactions, extractions, and chromatographic purification. While quantitative solubility data is not available, the molecular structure allows for a qualitative prediction. The polar pyrazole ring and the ether linkage suggest miscibility with a wide range of common organic solvents such as dichloromethane, ethyl acetate, tetrahydrofuran (THF), and hexane. Its solubility in water is expected to be limited due to the nonpolar hydrocarbon portions of the molecule. A protocol for systematic qualitative solubility analysis is outlined in Section 5.3.

Predicted Spectroscopic Profile

Spectroscopic analysis is indispensable for structure verification and purity assessment. While specific spectra are best obtained experimentally, a predicted profile can be derived from the known structure and data from similar pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the ethoxyethyl group.

-

Pyrazole Protons: Three signals in the aromatic region (~6.2-7.5 ppm), corresponding to the protons at the C3, C4, and C5 positions. Each will appear as a doublet of doublets or a triplet due to coupling with adjacent ring protons.

-

Ethoxyethyl Protons:

-

A quartet (~5.5-5.8 ppm) for the CH proton adjacent to the pyrazole nitrogen and the oxygen atom.

-

A quartet (~3.4-3.7 ppm) for the O-CH₂ group of the ethyl moiety.

-

A doublet (~1.5-1.7 ppm) for the CH₃ group attached to the chiral center.

-

A triplet (~1.1-1.3 ppm) for the terminal CH₃ group of the ethyl moiety.

-

-

-

¹³C NMR: The carbon NMR spectrum will complement the proton data.

-

Pyrazole Carbons: Three signals in the range of ~105-140 ppm.

-

Ethoxyethyl Carbons: Signals for the four distinct carbon atoms of the side chain, including the chiral methine carbon (~85-90 ppm), the methylene carbon of the ethyl group (~60-65 ppm), and the two methyl carbons (~15-25 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

-

C-H stretching (sp²): Above 3000 cm⁻¹, characteristic of the pyrazole ring.

-

C-H stretching (sp³): Below 3000 cm⁻¹, from the ethoxyethyl group.

-

C=N and C=C stretching: In the 1400-1600 cm⁻¹ region, typical for aromatic heterocyclic rings.

-

C-O stretching: A strong band in the 1050-1150 cm⁻¹ region, indicative of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A peak at m/z 140.18, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group, the ethyl group, or cleavage of the ethoxyethyl side chain.

Experimental Protocols for Physicochemical Characterization

The

A Technical Guide to 1-(1-Ethoxyethyl)-1H-pyrazole: A Protected Building Block for Medicinal Chemistry

Abstract: This guide provides an in-depth technical overview of 1-(1-Ethoxyethyl)-1H-pyrazole, identified by CAS number 28791-95-9 .[1] We will explore its critical role as a nitrogen-protected pyrazole intermediate, a function essential for advanced synthetic applications in drug discovery. This document details its physicochemical properties, provides validated synthesis protocols, and elucidates its strategic application in constructing complex molecular architectures via modern cross-coupling methodologies. The narrative is tailored for researchers, medicinal chemists, and drug development professionals, emphasizing the causal relationships behind experimental choices and providing actionable, field-proven insights.

Introduction: The Strategic Importance of Protected Pyrazoles

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory agents to kinase inhibitors and treatments for erectile dysfunction.[2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable bioisostere for other aromatic systems.[3]

However, the acidic N-H proton of the pyrazole ring often complicates synthetic transformations. It can interfere with organometallic reagents, lead to undesired side reactions, and prevent regioselective functionalization. Consequently, the use of a protecting group on the pyrazole nitrogen is a cornerstone of many synthetic strategies.[4] The 1-(1-ethoxyethyl) group serves as an excellent choice for this purpose. It is robust enough to withstand a variety of reaction conditions, yet it can be cleaved under mild acidic conditions, ensuring the final molecule can be deprotected without compromising other sensitive functional groups. This guide focuses on 1-(1-Ethoxyethyl)-1H-pyrazole as a key starting material that embodies this strategic approach.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key properties of 1-(1-Ethoxyethyl)-1H-pyrazole are summarized below.

| Property | Value | Source |

| CAS Number | 28791-95-9 | [1] |

| Molecular Formula | C₇H₁₂N₂O | [1][5] |

| Molecular Weight | 140.18 g/mol | [6] |

| Appearance | Slightly yellow oil | [4] |

| Boiling Point | 52 °C at 9 mbar | [4] |

| Purity | Typically ≥97% | [1] |

| Storage | 2-8°C | [1] |

Spectroscopic Data: The identity and purity of the compound are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum provides a distinct fragmentation pattern corresponding to its molecular structure.[5]

Synthesis: The N-Protection of Pyrazole

The synthesis of 1-(1-Ethoxyethyl)-1H-pyrazole is a straightforward yet critical procedure involving the protection of the pyrazole N-H group. The most common and efficient method is the acid-catalyzed addition of ethyl vinyl ether to pyrazole.[4]

Experimental Protocol: Synthesis of 1-(1-Ethoxyethyl)-1H-pyrazole[4]

-

Reagent Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrazole (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 mol%). The use of an acid catalyst is crucial to protonate the ethyl vinyl ether, making it susceptible to nucleophilic attack by the pyrazole nitrogen.

-

Reactant Addition: Slowly add ethyl vinyl ether (1.1 eq) to the solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain the reaction temperature between 28-33 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS until the starting pyrazole is fully consumed.

-

Work-up: Upon completion, quench the reaction by washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the TFA catalyst. Subsequently, wash with deionized water.

-

Purification: Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-(1-Ethoxyethyl)-1H-pyrazole as a slightly yellow oil.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(1-Ethoxyethyl)-1H-pyrazole.

Core Application: A Scaffold for Derivatization

The primary value of 1-(1-Ethoxyethyl)-1H-pyrazole is its role as a stable, protected intermediate that enables selective functionalization at other positions of the pyrazole ring, most commonly the C4 position. This is a critical step for preparing substrates for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for creating C-C and C-N bonds.

From Protected Pyrazole to Coupling-Ready Intermediate

Once the nitrogen is protected, the pyrazole ring can be readily halogenated (e.g., iodinated or brominated) at the C4 position. These halogenated derivatives are key precursors for reactions like Suzuki, Sonogashira, and Heck couplings.[2][4] For instance, 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole (CAS 575452-22-1) and its boronic ester counterpart, 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1029716-44-6), are widely used intermediates.[7][8][9]

Logical Relationship Diagram

Caption: Role as a scaffold for creating diverse pyrazole derivatives.

Case Study: Synthesis of a Sildenafil Analogue Precursor

To illustrate the practical utility of this building block, we will outline a workflow for a Suzuki cross-coupling reaction, a powerful method for forming C-C bonds. This reaction is central to synthesizing analogues of drugs like Sildenafil, which contains a pyrazolopyrimidinone core.[2][3] We will use the boronic ester derivative as our starting material.

Experimental Protocol: Suzuki Coupling

-

Reaction Setup: To an oven-dried flask, add 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq), an aryl halide (Ar-X, 1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio). Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reaction Execution: Heat the mixture under an inert atmosphere (argon) at a temperature ranging from 80-100 °C.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-1-(1-ethoxyethyl)-1H-pyrazole.

-

Deprotection (if required): The final step would involve the removal of the ethoxyethyl group under mild acidic conditions (e.g., dilute HCl in an appropriate solvent) to yield the N-H pyrazole.

Suzuki Coupling Workflow Diagram

Caption: Workflow for a Suzuki coupling using a pyrazole building block.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

-

Hazard Statements: 1-(1-Ethoxyethyl)-1H-pyrazole is associated with the GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: Recommended precautions include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1]

Conclusion

1-(1-Ethoxyethyl)-1H-pyrazole is more than just a chemical intermediate; it is a strategic tool that unlocks significant synthetic possibilities. By effectively masking the reactive N-H proton of the pyrazole ring, it facilitates regioselective functionalization and enables the use of powerful cross-coupling chemistries. Its straightforward synthesis, stability, and the mild conditions required for its removal make it an invaluable asset for medicinal chemists aiming to construct novel and diverse libraries of pyrazole-containing compounds for drug discovery programs.

References

-

AOBChem USA. 1-(1-Ethoxyethyl)-1H-pyrazole. [Link]

-

Pharmaffiliates. 1-(1-Ethoxyethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]

-

PubChem, National Institutes of Health. 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole. [Link]

-

Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

-

CAS Common Chemistry. 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]

-

PharmaCompass.com. 1H-Pyrazole, 4-broMo-1-(1-ethoxyethyl)-. [Link]

-

PubChem, National Institutes of Health. 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde. [Link]

-

SpectraBase. 1-(1-Ethoxyethyl)-1H-pyrazole. [Link]

-

LabSolutions. 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole. [Link]

-

SpectraBase. 3-Iodo-1-(1-ethoxyethyl)-1H-pyrazole. [Link]

-

ResearchGate. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]

-

RSC Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

Sources

- 1. aobchem.com [aobchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 1-(1-Ethoxyethyl)-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

A Multi-Technique Approach to the Structural Elucidation of 1-(1-Ethoxyethyl)-1H-pyrazole: A Technical Guide

Foreword

In the landscape of synthetic chemistry, particularly in the development of nitrogen-containing heterocyclic compounds for pharmaceuticals and materials science, the use of protecting groups is fundamental. The 1-(1-ethoxyethyl) group is a commonly employed acid-labile protecting group for the nitrogen atom of pyrazoles. Its installation prevents unwanted side reactions and allows for selective functionalization at other positions of the pyrazole ring. However, the synthesis of N-substituted pyrazoles can often yield a mixture of regioisomers (e.g., N1 vs. N2 substitution). Therefore, unambiguous structural confirmation is not merely a procedural step but a critical cornerstone for ensuring the validity of subsequent research and development.

This technical guide provides an in-depth, multi-technique workflow for the complete structural elucidation of 1-(1-Ethoxyethyl)-1H-pyrazole. Moving beyond a simple recitation of data, we will delve into the causality behind our analytical choices and the logic of spectral interpretation. Each technique serves as a cross-validating pillar, collectively building an unassailable structural proof for researchers, scientists, and drug development professionals.

Chapter 1: The Foundation - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule. For 1-(1-Ethoxyethyl)-1H-pyrazole (Molecular Formula: C₇H₁₂N₂O, Monoisotopic Mass: 140.09496 Da[1][2]), we will use a combination of 1D and 2D NMR experiments to assemble the molecular puzzle piece by piece.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides the initial blueprint of the molecule's proton framework, revealing the number of distinct proton environments, their electronic surroundings, and their proximity to one another.

Experimental Protocol: A sample of the purified compound (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or higher field spectrometer at 298 K, acquiring 16 scans with a relaxation delay of 2 seconds.

Interpretation and Causality: The structure contains eight distinct proton environments, which we can logically predict and then confirm.

-

Pyrazole Ring Protons (H3, H4, H5): The pyrazole ring gives rise to three signals in the aromatic region. Due to the asymmetry introduced by the N1-substituent, all three protons are unique.

-

H5 (~7.5 ppm): This proton is adjacent to the substituted nitrogen (N1) and coupled to H4, appearing as a doublet of doublets (dd).

-

H3 (~7.4 ppm): This proton is adjacent to the unsubstituted nitrogen (N2) and is also coupled to H4, presenting as a dd.

-

H4 (~6.2 ppm): This proton is coupled to both H3 and H5, resulting in a triplet-like dd. Its upfield shift relative to H3/H5 is characteristic of the 4-position in N-substituted pyrazoles.[3]

-

-

Ethoxyethyl Side-Chain Protons:

-

N-CH-O (Methine, ~5.8 ppm): This proton is the lynchpin connecting the protecting group to the pyrazole. It is coupled to the adjacent methyl group's three protons, resulting in a quartet (q) . Its downfield shift is due to the deshielding effects of both the adjacent nitrogen and oxygen atoms.

-

CH-CH₃ (Doublet, ~1.6 ppm): These three protons are coupled to the single methine proton, appearing as a clean doublet (d) .

-

O-CH₂-CH₃ (Methylene, ~3.4 ppm): This methylene group is adjacent to the chiral methine center, rendering its two protons diastereotopic. This means they are chemically non-equivalent and will couple to each other and to the terminal methyl group, resulting in a complex multiplet (m).

-

O-CH₂-CH₃ (Terminal Methyl, ~1.1 ppm): These three protons are coupled to the two methylene protons, giving a characteristic triplet (t) .

-

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) |

| H5 (Pyrazole) | 7.5 | dd | 1H | ~2.5, 0.5 |

| H3 (Pyrazole) | 7.4 | dd | 1H | ~2.0, 0.5 |

| H4 (Pyrazole) | 6.2 | dd (t-like) | 1H | ~2.5, 2.0 |

| N-CH-O | 5.8 | q | 1H | ~6.0 |

| O-CH₂-CH₃ | 3.4 | m | 2H | - |

| CH-CH₃ | 1.6 | d | 3H | ~6.0 |

| OCH₂-CH₃ | 1.1 | t | 3H | ~7.0 |

Carbon (¹³C) NMR and DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms, while a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment differentiates between CH, CH₂, and CH₃ groups.

Experimental Protocol: Using the same sample, a proton-decoupled ¹³C NMR spectrum is acquired at 100 MHz. A subsequent DEPT-135 experiment is run to determine carbon multiplicities.

Interpretation and Causality: The molecule has 7 unique carbon atoms. The DEPT-135 experiment is crucial for confirming assignments: CH/CH₃ signals appear as positive peaks, while CH₂ signals are negative.

-

Pyrazole Carbons: C3 (~139 ppm), C5 (~129 ppm), and C4 (~106 ppm) are expected in the aromatic region.[4]

-

Side-Chain Carbons: The N-C H-O carbon appears around 88 ppm due to the dual electronegative atom effect. The O-C H₂ carbon is expected around 62 ppm, with the two methyl carbons (CH-C H₃ and OCH₂-C H₃) appearing further upfield at ~21 ppm and ~15 ppm, respectively.

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Phase |

| C3 (Pyrazole) | 139 | Positive (CH) |

| C5 (Pyrazole) | 129 | Positive (CH) |

| C4 (Pyrazole) | 106 | Positive (CH) |

| N-CH-O | 88 | Positive (CH) |

| O-CH₂-CH₃ | 62 | Negative (CH₂) |

| CH-CH₃ | 21 | Positive (CH₃) |

| OCH₂-CH₃ | 15 | Positive (CH₃) |

2D NMR (HSQC & HMBC): Forging the Unbreakable Links

While 1D NMR provides a parts list, 2D NMR builds the final product. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) H-C couplings. The HMBC experiment is the definitive step to confirm the N1 substitution.[5]

Experimental Protocol: Standard HSQC and HMBC pulse programs are run on the same sample. The HMBC experiment is optimized for a long-range coupling constant of 8 Hz to observe typical ²J and ³J correlations.

Interpretation and Causality:

-

HSQC: This experiment serves as a powerful confirmation of our 1D assignments. It will show direct, one-bond correlations between each proton signal and its corresponding carbon signal (e.g., H4 at 6.2 ppm will correlate only with C4 at 106 ppm).

-

HMBC - The Moment of Proof: The HMBC spectrum provides the critical connectivity data. The most important correlation is between the methine proton (N-CH-O at ~5.8 ppm) and the pyrazole ring carbons C3 and C5 . This three-bond correlation (H-C-N-C) is only possible if the ethoxyethyl group is attached to N1. If it were attached at N2, a correlation to C3 would be observed, but not to C5. This single experiment authoritatively resolves the isomer ambiguity.[6][7]

Caption: Proposed ESI-MS fragmentation pathways.

Chapter 3: Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. While it doesn't provide detailed connectivity, it serves as an excellent verification of the key structural motifs.

Experimental Protocol: A spectrum is acquired using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat liquid sample is placed on the ATR crystal, and the spectrum is recorded from 4000 to 400 cm⁻¹.

Interpretation and Causality: The IR spectrum should display characteristic absorption bands corresponding to the vibrations of the pyrazole ring and the aliphatic, ether-containing side chain.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3120 | C-H Stretch | Aromatic (Pyrazole) | Confirms the presence of the heterocyclic aromatic ring. [8] |

| 2980-2870 | C-H Stretch | Aliphatic (Side-chain) | Multiple bands confirming the sp³ hybridized carbons of the ethoxyethyl group. |

| ~1530, ~1470 | C=N, C=C Stretch | Pyrazole Ring | Characteristic ring stretching vibrations for pyrazole and its derivatives. [9][10] |

| ~1120-1080 | C-O-C Stretch | Ether | A strong, prominent band that is highly characteristic of the ether linkage. This is a key diagnostic peak. [11] |

Conclusion: A Unified Structural Verdict

The structural elucidation of 1-(1-Ethoxyethyl)-1H-pyrazole is achieved through a logical, self-reinforcing workflow. ¹H and ¹³C NMR spectroscopy map out the carbon and proton skeletons. Crucially, 2D HMBC NMR provides the definitive, unambiguous link between the ethoxyethyl substituent and the N1 position of the pyrazole ring. High-resolution mass spectrometry validates the elemental composition through the exact mass of the molecular ion and corroborates the structure via predictable, logical fragmentation pathways. Finally, FT-IR spectroscopy offers a rapid and clear confirmation of the essential functional groups.

By integrating the data from these distinct yet complementary analytical techniques, we move beyond speculation to achieve a robust and scientifically rigorous structural confirmation, a prerequisite for any further chemical investigation or application.

References

-

ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. Available from: [Link]

-

Sundaraganesan, N., et al. (2007). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. PubMed. Available from: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Available from: [Link]

-

ResearchGate. (n.d.). FTIR spectra of PGMA, pyrazole-g-PGMA, and OPA-pyrazole-g-PGMA particles. Available from: [Link]

-

PubChemLite. (n.d.). 1-(1-ethoxyethyl)-1h-pyrazole (C7H12N2O). Available from: [Link]

-

PubChem. (n.d.). 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole. Available from: [Link]

-

PubChem. (n.d.). 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

-

ARKIVOC. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]

-

Finar, I. L., & Rackham, D. M. (1968). Spectroscopic studies of some 1-phenylpyrazole derivatives. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

-

PharmaCompass. (n.d.). 1H-Pyrazole, 4-broMo-1-(1-ethoxyethyl)-. Available from: [Link]

-

Royal Society of Chemistry. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available from: [Link]

-

YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Available from: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Available from: [Link]

-

Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Available from: [Link]

-

Hawks Scientific. (n.d.). 1-(1-Ethoxyethyl)-1H-pyrazole. Available from: [Link]

-

National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

-

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Available from: [Link]

-

ResearchGate. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. Available from: [Link]

-

ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Available from: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available from: [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

-

YouTube. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). Available from: [Link]

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Available from: [Link]

Sources

- 1. PubChemLite - 1-(1-ethoxyethyl)-1h-pyrazole (C7H12N2O) [pubchemlite.lcsb.uni.lu]

- 2. 1-(1-Ethoxyethyl)-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

1-(1-Ethoxyethyl)-1H-pyrazole molecular weight and formula

An In-Depth Technical Guide to 1-(1-Ethoxyethyl)-1H-pyrazole: Synthesis, Characterization, and Application in Modern Drug Discovery

Executive Summary

1-(1-Ethoxyethyl)-1H-pyrazole is a key heterocyclic building block, primarily utilized in medicinal chemistry and pharmaceutical development. Its core value lies in the strategic use of the 1-(1-ethoxyethyl) group as a protecting moiety for the pyrazole nitrogen, facilitating complex multi-step syntheses of pharmacologically active molecules. This guide provides a comprehensive overview of its fundamental properties, a detailed, field-tested synthesis protocol, characterization data, and a discussion of its application as a synthetic intermediate in drug discovery programs. The methodologies and insights presented are intended for researchers, chemists, and drug development professionals.

Introduction: The Strategic Role of Protected Pyrazoles in Medicinal Chemistry

The pyrazole ring is a privileged scaffold in modern drug design, forming the core of numerous FDA-approved therapeutics that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The reactivity of the pyrazole N-H bond, however, often necessitates a protection strategy to achieve regioselectivity in subsequent functionalization reactions.

The introduction of an N-alkoxyethyl group, such as the 1-(1-ethoxyethyl) (EE) moiety, serves as an effective and readily cleavable protecting group. 1-(1-Ethoxyethyl)-1H-pyrazole is therefore not typically a pharmacophore itself, but rather a critical intermediate that allows chemists to precisely modify other positions on the pyrazole ring before deprotection. This strategy is fundamental in the synthesis of complex pharmaceutical agents, including kinase inhibitors.[1][2]

Core Physicochemical Properties

The fundamental molecular properties of 1-(1-Ethoxyethyl)-1H-pyrazole are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | [3][4][5][6] |

| Molecular Weight | 140.18 g/mol | [3][5][6] |

| Exact Mass | 140.094963 g/mol | [4] |

| CAS Number | 28791-95-9 | [3] |

| Appearance | Slightly yellow oil | [7] |

Synthesis Protocol: N-Protection of Pyrazole

The synthesis of 1-(1-Ethoxyethyl)-1H-pyrazole is achieved through the acid-catalyzed addition of pyrazole to ethyl vinyl ether. This reaction is efficient and scalable.

Causality and Experimental Design

-

Reagents:

-

Pyrazole: The starting heterocycle.

-

Ethyl Vinyl Ether: Acts as the source of the ethoxyethyl protecting group. It is an electron-rich alkene, making it susceptible to protonation.

-

Trifluoroacetic Acid (TFA): A strong acid catalyst. It protonates the ethyl vinyl ether, generating a reactive oxocarbenium ion intermediate which is then attacked by the pyrazole nitrogen. A catalytic amount is sufficient.

-

Dichloromethane (CH₂Cl₂): A dry, inert solvent that solubilizes the reactants.

-

-

Mechanism: The reaction proceeds via an acid-catalyzed electrophilic addition. The catalyst protonates the terminal carbon of the vinyl ether, creating a stabilized carbocation. The nucleophilic nitrogen of the pyrazole then attacks this cation, forming the C-N bond. Subsequent deprotonation yields the final product. This mechanism ensures the formation of a stable acetal-like linkage.

Step-by-Step Experimental Workflow

-

Reaction Setup: To a round-bottom flask charged with 1H-pyrazole (1.0 eq), add anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add ethyl vinyl ether (1.2 eq) to the solution.

-

Catalysis: Cool the mixture in an ice bath (0 °C). Slowly add a catalytic amount of trifluoroacetic acid (TFA, ~0.01 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting pyrazole is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA catalyst. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically a slightly yellow oil.[7] For high-purity applications, purification can be achieved by vacuum distillation.[7]

Synthesis Workflow Diagram

Caption: Workflow for the N-protection of pyrazole.

Spectroscopic Characterization

Confirmation of the product structure relies on standard analytical techniques.

-

Mass Spectrometry (MS): GC-MS is an effective tool for monitoring the reaction and confirming the molecular weight of the product. The expected exact mass is 140.094963 g/mol .[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the ethoxy group (a triplet and a quartet), the methyl group on the acetal carbon (a doublet), the methine proton of the acetal (a quartet), and distinct signals for the protons on the pyrazole ring.

-

¹³C NMR: Will show unique signals for each carbon, including the pyrazole carbons, the acetal carbon, and the carbons of the ethoxyethyl group. The chemical shifts for the pyrazole carbons will be shifted compared to the unprotected starting material.

-

Applications in Pharmaceutical Synthesis

The primary utility of 1-(1-Ethoxyethyl)-1H-pyrazole is as a functional intermediate. The ethoxyethyl group is stable to many reaction conditions, such as those involving organometallics and cross-coupling, but can be easily removed under mild acidic conditions.

Intermediate for Kinase Inhibitors

A prominent example of its application is in the synthesis of pyrazole-based kinase inhibitors. For instance, a derivative, 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor.[8][9]

The synthesis strategy involves:

-

Protection: Protection of the pyrazole nitrogen with the ethoxyethyl group.

-

Functionalization: Introduction of a boronic ester at the 4-position of the pyrazole ring. This step would be complicated by the acidic N-H of an unprotected pyrazole.

-

Cross-Coupling: Use of the boronic ester in a Suzuki cross-coupling reaction to build a more complex molecular architecture.

-

Deprotection: Removal of the ethoxyethyl group under mild acidic conditions to reveal the final active pharmaceutical ingredient (API) or a late-stage precursor.

Synthetic Utility Workflow

Caption: Role as a protected intermediate in synthesis.

Safety, Handling, and Storage

As a laboratory chemical, 1-(1-Ethoxyethyl)-1H-pyrazole requires careful handling. While specific toxicology data is not widely available, general precautions for handling heterocyclic organic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][11] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from heat, sparks, and open flames.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-(1-Ethoxyethyl)-1H-pyrazole is a valuable and versatile reagent in organic synthesis, particularly within the field of drug discovery. Its primary function as a protected form of the pyrazole nucleus enables chemists to perform selective modifications on the heterocyclic ring, which is essential for constructing complex molecular targets. The straightforward synthesis and reliable deprotection make it an efficient tool for developing novel pharmaceuticals, underscoring the critical role of protecting group strategies in modern medicinal chemistry.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 4640409, 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole." PubChem, [Link]. Accessed December 31, 2025.

-

Mol-Instincts. "1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis." Mol-Instincts Chemical Synthesis, [Link]. Accessed December 31, 2025.

-

Wiley. "1-(1-Ethoxyethyl)-1H-pyrazole." SpectraBase, [Link]. Accessed December 31, 2025.

-

ChemBK. "1-(1-Ethoxyethyl)-1H-pyrazole." ChemBK, [Link]. Accessed December 31, 2025.

-

Dolgich, E. L., et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction." Arkivoc, vol. 2017, no. 6, 2017, pp. 288-303, [Link]. Accessed December 31, 2025.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 54753423, 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde." PubChem, [Link]. Accessed December 31, 2025.

-

Wiley. "3-Iodo-1-(1-ethoxyethyl)-1H-pyrazole." SpectraBase, [Link]. Accessed December 31, 2025.

-

Pharmaffiliates. "1-(1-Ethoxyethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole." Pharmaffiliates, [Link]. Accessed December 31, 2025.

-

Autech Industry Co.,Limited. "1029716-44-6|1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole." Autech Industry Co.,Limited, [Link]. Accessed December 31, 2025.

-

PharmaCompass. "1H-Pyrazole, 4-broMo-1-(1-ethoxyethyl)- Drug Information." PharmaCompass, [Link]. Accessed December 31, 2025.

-

Zhang, W., et al. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Medicinal Chemistry, vol. 12, no. 10, 2021, pp. 1635-1659, [Link]. Accessed December 31, 2025.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. chembk.com [chembk.com]

- 6. 1-(1-Ethoxyethyl)-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1029716-44-6 [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. fishersci.com [fishersci.com]

- 13. Page loading... [guidechem.com]

solubility of 1-(1-Ethoxyethyl)-1H-pyrazole in organic solvents

An In-depth Technical Guide to the Solubility of 1-(1-Ethoxyethyl)-1H-pyrazole in Organic Solvents

Introduction

1-(1-Ethoxyethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring functionalized with an ethoxyethyl group. Its molecular structure, possessing both polar (pyrazole ring, ether oxygen) and non-polar (ethyl groups) regions, results in a nuanced solubility profile that is critical for its application in chemical synthesis, drug discovery, and materials science.[1] Understanding and predicting its behavior in various organic solvents is paramount for designing reaction conditions, purification strategies, and formulation protocols.[2]

This guide provides a comprehensive overview of the theoretical principles governing the solubility of 1-(1-Ethoxyethyl)-1H-pyrazole, a framework for predicting its solubility in common organic solvents, and a detailed experimental protocol for its quantitative determination.

Physicochemical Properties of 1-(1-Ethoxyethyl)-1H-pyrazole

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of 1-(1-Ethoxyethyl)-1H-pyrazole are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | [3][4] |

| Molar Mass | 140.18 g/mol | [3][4] |

| Appearance | Slightly yellow oil | [5] |

| Hydrogen Bond Acceptors | 2 (Nitrogen atoms in the pyrazole ring) | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Structure |

The structure reveals a molecule of moderate polarity. The pyrazole ring with its two nitrogen atoms and the ether linkage contribute polar characteristics, while the ethyl and alkyl components of the protecting group add non-polar character. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent system.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7][8] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[9] The dissolution process is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

The key factors influencing the solubility of 1-(1-Ethoxyethyl)-1H-pyrazole are:

-

Polarity and Dipole-Dipole Interactions: The polarity of the solvent will determine how well it can solvate the polar pyrazole portion of the molecule.

-

Hydrogen Bonding: While 1-(1-Ethoxyethyl)-1H-pyrazole cannot donate hydrogen bonds, its nitrogen atoms can act as hydrogen bond acceptors.[6] Protic solvents like alcohols can engage in hydrogen bonding, enhancing solubility.

-

Van der Waals Forces: The non-polar hydrocarbon portions of the molecule will interact favorably with non-polar solvents through weaker van der Waals forces.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature as the added kinetic energy helps overcome the solute's crystal lattice energy.[8][9]

Caption: Factors influencing the solubility of a solute in a solvent.

Predicted Solubility in Common Organic Solvents

Based on the principles above, we can predict the qualitative solubility of 1-(1-Ethoxyethyl)-1H-pyrazole in a range of common laboratory solvents. These predictions serve as a valuable starting point for experimental design.

| Solvent | Class | Polarity | H-Bonding | Predicted Solubility | Rationale |

| Hexane | Non-polar Aliphatic | Very Low | None | Low to Moderate | Favorable interaction with the ethoxyethyl group, but poor solvation of the polar pyrazole ring. |

| Toluene | Non-polar Aromatic | Low | None | Moderate to High | Aromatic ring can interact with the pyrazole ring via π-stacking; good for non-polar parts. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | Acceptor | High | Good balance of polarity to dissolve both parts of the molecule. Used in its synthesis.[4][5] |

| Diethyl Ether | Polar Aprotic | Low | Acceptor | High | The ether structure is similar to the ethoxyethyl group, promoting miscibility. |

| Acetone | Polar Aprotic | High | Acceptor | High | Strong dipole moment effectively solvates the pyrazole ring. |

| Ethyl Acetate | Polar Aprotic | Moderate | Acceptor | High | Good balance of polarity, often a versatile solvent for compounds of intermediate polarity. |

| Ethanol/Methanol | Polar Protic | High | Donor & Acceptor | Very High | Capable of hydrogen bonding with the pyrazole nitrogen atoms, strongly solvating the polar head.[1] |

| Water | Polar Protic | Very High | Donor & Acceptor | Low | The non-polar hydrocarbon tail is too large relative to the polar head, limiting water solubility.[1] |

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step methodology for determining the solubility of 1-(1-Ethoxyethyl)-1H-pyrazole. This protocol is designed as a self-validating system for generating reliable and reproducible data.

Part A: Qualitative Assessment

This initial screening provides a rapid "soluble" or "insoluble" classification across multiple solvents.[7][10]

Materials:

-

1-(1-Ethoxyethyl)-1H-pyrazole

-

Selected organic solvents (e.g., hexane, DCM, ethanol)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

Procedure:

-

Preparation: Label a clean, dry test tube for each solvent to be tested.

-

Solvent Addition: Add 1.0 mL of the first solvent to its corresponding test tube.

-

Solute Addition: Add approximately 25 mg of 1-(1-Ethoxyethyl)-1H-pyrazole to the test tube.

-

Mixing: Cap the test tube and vortex vigorously for 60 seconds.[7]

-

Observation: Let the tube stand for 30 seconds and observe.

-

Soluble: The solute dissolves completely, leaving a clear, single-phase solution.

-

Insoluble/Partially Soluble: The solute does not dissolve, or a cloudy suspension/separate layer remains.[11]

-

-

Record: Note the result in a laboratory notebook.

-

Repeat: Repeat steps 2-6 for each selected solvent.

Part B: Quantitative Determination (Gravimetric Method)

This method determines the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature.

Materials:

-

Equipment from Part A

-

Saturated solution prepared from a solvent where the compound is moderately soluble

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass vials

-

Analytical balance

-

Oven or vacuum desiccator

Procedure:

-

Prepare a Saturated Solution: Add an excess amount of 1-(1-Ethoxyethyl)-1H-pyrazole to a known volume of solvent in a sealed vial (e.g., 200 mg in 5 mL).

-

Equilibrate: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Collection: Allow the solution to stand until any undissolved solid has settled. Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a syringe, avoiding any solid particles.

-

Filtration: Attach a 0.45 µm syringe filter and dispense the solution into a pre-weighed, labeled vial. This step is critical to remove any microscopic undissolved particles.

-

Solvent Evaporation: Place the vial in an oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until all the solvent has evaporated completely.

-

Final Weighing: Allow the vial to cool to room temperature and weigh it again on the analytical balance.

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (g/L) = (Mass of Vial + Residue) - (Mass of Vial) / Volume of solution taken (L)

-

Caption: Workflow for qualitative and quantitative solubility testing.

Conclusion

The solubility of 1-(1-Ethoxyethyl)-1H-pyrazole is a complex function of its molecular structure and the properties of the solvent. Its amphiphilic character, with both polar heterocyclic and non-polar alkyl components, allows for high solubility in a range of moderately polar aprotic solvents like dichloromethane and acetone, as well as polar protic solvents like ethanol. Conversely, its solubility is expected to be limited in highly non-polar solvents like hexane and highly polar solvents like water. The predictive framework and detailed experimental protocols provided in this guide equip researchers and drug development professionals with the necessary tools to accurately assess and leverage the solubility characteristics of this versatile compound.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- 1-(1-Ethoxyethyl)-1H-pyrazole - ChemBK. (n.d.).

- 1H-Pyrazole, 4-broMo-1-(1-ethoxyethyl)- | Drug Information. (n.d.).

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde. (n.d.).

- 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole. (n.d.).

- 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis. (n.d.).

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.).

- Factors affecting solubility. (n.d.).

- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (n.d.).

- Pyrazole - Solubility of Things. (n.d.).

- Factors Affecting Solubility. (n.d.).

- 1-(1-Ethoxyethyl)-1H-pyrazole synthesis. (n.d.).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 1-(1-Ethoxyethyl)-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 1H-Pyrazole, 4-broMo-1-(1-ethoxyethyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. chem.ws [chem.ws]

- 8. byjus.com [byjus.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. saltise.ca [saltise.ca]

A Comprehensive Spectroscopic Guide to 1-(1-Ethoxyethyl)-1H-pyrazole for Researchers and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceutical agents, the pyrazole moiety stands out as a critical heterocyclic scaffold. Its prevalence in a multitude of biologically active compounds necessitates robust and efficient synthetic methodologies. A common strategy in the multi-step synthesis of complex pyrazole derivatives involves the protection of the pyrazole nitrogen to prevent unwanted side reactions. 1-(1-Ethoxyethyl)-1H-pyrazole emerges as a key intermediate in this context, serving as a stable, yet readily cleavable, protected form of pyrazole.

The ethoxyethyl group offers a distinct advantage over other protecting groups due to its stability under various reaction conditions and its straightforward removal under mild acidic conditions. The unequivocal structural confirmation of this intermediate is paramount to ensure the integrity of the synthetic pathway and the final product. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 1-(1-Ethoxyethyl)-1H-pyrazole. The interpretation herein is grounded in fundamental principles and extensive field experience, offering a reliable reference for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(1-Ethoxyethyl)-1H-pyrazole, both ¹H and ¹³C NMR provide a detailed map of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule. Each signal's chemical shift, multiplicity (splitting pattern), and integration value corresponds to a unique set of protons within the structure.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.56 | t | 0.6 | 1H | H-5 (Pyrazole) |

| 7.43 | d | 0.6 | 1H | H-3 (Pyrazole) |

| 6.22 | t | 2.2 | 1H | H-4 (Pyrazole) |

| 5.62 | q | 6.0 | 1H | CH (Ethoxyethyl) |

| 3.42 | m | 7.0 | 2H | OCH₂ (Ethoxyethyl) |

| 1.70 | d | 6.0 | 3H | CH₃ (Ethoxyethyl) |

| 1.10 | t | 7.0 | 3H | CH₃ (Ethoxy) |

Interpretation of the ¹H NMR Spectrum:

The downfield region of the spectrum displays the characteristic signals for the pyrazole ring protons. The signal at 7.56 ppm is assigned to the H-5 proton, while the signal at 7.43 ppm corresponds to the H-3 proton. The H-4 proton appears further upfield at 6.22 ppm, consistent with the electronic environment of the pyrazole ring.

The quartet at 5.62 ppm is indicative of the methine proton of the ethoxyethyl group, which is coupled to the adjacent methyl protons. The diastereotopic protons of the ethoxy methylene group appear as a multiplet at 3.42 ppm. The doublet at 1.70 ppm corresponds to the methyl group of the ethoxyethyl moiety, and the triplet at 1.10 ppm is assigned to the terminal methyl group of the ethoxy substituent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon backbone of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 138.9 | C-3 (Pyrazole) |

| 129.1 | C-5 (Pyrazole) |

| 105.7 | C-4 (Pyrazole) |

| 84.1 | CH (Ethoxyethyl) |

| 61.3 | OCH₂ (Ethoxyethyl) |

| 22.3 | CH₃ (Ethoxyethyl) |

| 15.1 | CH₃ (Ethoxy) |

Interpretation of the ¹³C NMR Spectrum:

The carbon signals for the pyrazole ring are observed in the aromatic region, with C-3 at 138.9 ppm, C-5 at 129.1 ppm, and C-4 at a more shielded value of 105.7 ppm. The chiral acetal carbon (CH of the ethoxyethyl group) resonates at 84.1 ppm. The remaining aliphatic carbons of the ethoxyethyl group are found at 61.3 ppm (OCH₂), 22.3 ppm (CH₃), and 15.1 ppm (terminal CH₃), respectively. This data is in full agreement with the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

| Frequency (ν_max) cm⁻¹ | Intensity | Assignment |

| 2977 | Strong | C-H stretch (aliphatic) |

| 1517 | Medium | C=N stretch (pyrazole ring) |

| 1392 | Medium | C-H bend (aliphatic) |

| 1056 | Strong | C-O stretch (ether) |

Interpretation of the IR Spectrum:

The IR spectrum of 1-(1-Ethoxyethyl)-1H-pyrazole is characterized by a strong C-H stretching vibration at 2977 cm⁻¹ from the aliphatic ethoxyethyl group. The C=N stretching of the pyrazole ring is observed around 1517 cm⁻¹. A prominent and strong absorption band at 1056 cm⁻¹ is characteristic of the C-O ether linkage, a key feature of the ethoxyethyl protecting group. The absence of a broad N-H stretching band around 3100-3500 cm⁻¹ confirms the successful protection of the pyrazole nitrogen.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, further confirming its structure.

| m/z | Relative Intensity (%) | Assignment |

| 140 | 5 | [M]⁺ (Molecular Ion) |

| 111 | 20 | [M - C₂H₅]⁺ |

| 95 | 100 | [M - OC₂H₅]⁺ |

| 68 | 45 | [Pyrazole + H]⁺ |

| 45 | 80 | [C₂H₅O]⁺ |

Interpretation of the Mass Spectrum:

The GC-MS analysis shows a molecular ion peak [M]⁺ at an m/z of 140, which corresponds to the molecular weight of 1-(1-Ethoxyethyl)-1H-pyrazole (C₇H₁₂N₂O).[1] A key fragmentation pathway involves the loss of the ethoxy group (•OC₂H₅), leading to the base peak at m/z 95. Another significant fragment is observed at m/z 68, corresponding to the protonated pyrazole ring, which is formed through the cleavage of the N-C bond of the protecting group.

Caption: Key fragmentation of 1-(1-Ethoxyethyl)-1H-pyrazole.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following experimental protocols are recommended.

General Analytical Workflow

Caption: General workflow for spectroscopic analysis.

1. NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(1-Ethoxyethyl)-1H-pyrazole and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Acquisition time: 1.5 s

-

Spectral width: -10 to 220 ppm

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

2. IR Spectroscopy

-

Sample Preparation: As 1-(1-Ethoxyethyl)-1H-pyrazole is a liquid at room temperature, deposit a small drop of the neat sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Data Processing: Perform a background scan of the clean ATR crystal before acquiring the sample spectrum. The resulting spectrum should be presented in terms of transmittance or absorbance.

3. Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector temperature: 250 °C

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

-

Carrier gas: Helium, constant flow of 1 mL/min

-

Oven program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV

-

Mass range: m/z 40-400

-

Source temperature: 230 °C

-

-

Data Processing: Identify the peak corresponding to 1-(1-Ethoxyethyl)-1H-pyrazole in the total ion chromatogram and analyze the corresponding mass spectrum.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides an unambiguous structural confirmation of 1-(1-Ethoxyethyl)-1H-pyrazole. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, the IR spectrum confirms the presence of the key ether functional group and the protected pyrazole ring, and the mass spectrum verifies the molecular weight and reveals a characteristic fragmentation pattern. This comprehensive guide serves as a foundational resource for scientists, enabling confident identification and quality control of this important synthetic intermediate in research and drug development endeavors.

References

-

Mazeikaite, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]

-

PubChem. (n.d.). 1-(1-Ethoxyethyl)-1H-pyrazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(1-Ethoxyethyl)-1H-pyrazole. John Wiley & Sons, Inc. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(1-ethoxyethyl)-1h-pyrazole (C7H12N2O). Retrieved from [Link]

Sources

A Technical Guide to the Biological Activities of Pyrazole Derivatives: From Scaffold to Clinical Candidate

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of a vast array of derivatives with a remarkable spectrum of pharmacological activities.[3][4] This versatility is evidenced by the significant number of pyrazole-containing drugs approved by the FDA, including the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and numerous kinase inhibitors for cancer therapy like Crizotinib and Ruxolitinib.[2][5][6] This guide provides an in-depth exploration of the core biological activities of pyrazole derivatives, focusing on their anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. We will dissect the underlying mechanisms of action, detail validated experimental protocols for their evaluation, and analyze critical structure-activity relationships (SAR) that govern their therapeutic potential.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring is a highly versatile pharmacophore.[7] Its two nitrogen atoms provide unique hydrogen bonding capabilities; the N-1 atom can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor.[8] This duality, combined with the aromatic nature of the ring, allows for diverse interactions with a wide range of biological targets.[4] Furthermore, the pyrazole ring is metabolically stable and can be readily substituted at multiple positions, providing ample opportunity for medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[9][10] The ability to undergo various substitution reactions has facilitated the creation of large libraries of compounds for screening and optimization.[3][10]

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade